molecular formula C13H12O2 B1317034 4-(3-Methylphenoxy)phenol CAS No. 58908-97-7

4-(3-Methylphenoxy)phenol

Cat. No.: B1317034
CAS No.: 58908-97-7
M. Wt: 200.23 g/mol
InChI Key: BNMNQSSEFSCQJH-UHFFFAOYSA-N
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Description

4-(3-Methylphenoxy)phenol is an organic compound belonging to the class of phenols It consists of a phenol group substituted with a 3-methylphenoxy group

Biochemical Analysis

Biochemical Properties

4-(3-Methylphenoxy)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phenol hydroxylase, an enzyme involved in the hydroxylation of phenolic compounds . This interaction is crucial for the degradation of aromatic compounds in microbial systems. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can influence various metabolic pathways.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain bacterial cells, this compound can induce the expression of genes involved in the catabolism of aromatic compounds . This induction is mediated through specific regulatory proteins that respond to the presence of the compound. Moreover, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and inhibit or activate their activity. For instance, it has been found to inhibit the activity of certain oxidoreductases, which are involved in redox reactions . This inhibition can lead to changes in the cellular redox state and affect various metabolic processes. Additionally, this compound can interact with DNA-binding proteins, influencing gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage considerations in the application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It interacts with enzymes such as phenol hydroxylase and catechol 2,3-dioxygenase, which are key players in the catabolic pathways of phenolic compounds . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its activity and function, as well as its potential toxicity.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its role in various biochemical processes and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-methylphenol with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper or palladium may be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylphenoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-(3-Methylphenoxy)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: Explored for its potential use in drug development due to its phenolic structure.

    Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Comparison with Similar Compounds

  • 2-Methylphenol (o-Cresol)
  • 3-Methylphenol (m-Cresol)
  • 4-Methylphenol (p-Cresol)

Comparison: 4-(3-Methylphenoxy)phenol is unique due to the presence of both a phenol and a 3-methylphenoxy group. This dual functionality imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler counterparts like o-Cresol, m-Cresol, and p-Cresol.

Properties

IUPAC Name

4-(3-methylphenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMNQSSEFSCQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574235
Record name 4-(3-Methylphenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58908-97-7
Record name 4-(3-Methylphenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

77 g of p-(m-tolyloxy)anisole are dissolved in 360 ml of acetic acid and treated with 300 ml of 48% hydrobromic acid. Then, the mixture is allowed to react at reflux temperature for 5 hours. The cooled reaction solution is poured into 1.5 l of ice-water and extracted three times with 150 ml of methylene chloride each time. The organic solution is washed three times with 150 ml of water each time and with 150 ml of saturated sodium bicarbonate solution, dried over sodium sulfate and evaporated. Distillation of the crude product yields pure p-(m-tolyloxy)phenol; b.p. 88°-89° C./0.04 Torr.
Quantity
77 g
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reactant
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360 mL
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300 mL
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ice water
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1.5 L
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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